molecular formula C16H32O6S B8106171 m-PEG3-S-PEG1-C2-Boc

m-PEG3-S-PEG1-C2-Boc

Cat. No.: B8106171
M. Wt: 352.5 g/mol
InChI Key: XTLJIRCPJBEEDE-UHFFFAOYSA-N
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Description

m-PEG3-S-PEG1-C2-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis targeting chimeras (PROTACs). This compound is a versatile tool in chemical biology and medicinal chemistry, facilitating the targeted degradation of specific proteins by leveraging the ubiquitin-proteasome system .

Preparation Methods

The synthesis of m-PEG3-S-PEG1-C2-Boc involves the condensation of polyethylene glycol units with specific functional groups. There are two common synthetic routes for preparing monodisperse polyethylene glycol compounds:

Chemical Reactions Analysis

m-PEG3-S-PEG1-C2-Boc undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

m-PEG3-S-PEG1-C2-Boc is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of m-PEG3-S-PEG1-C2-Boc involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

m-PEG3-S-PEG1-C2-Boc is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:

These compounds share similar polyethylene glycol backbones but differ in their functional groups, which influence their stability, reactivity, and applications.

Biological Activity

m-PEG3-S-PEG1-C2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs represent a novel class of therapeutic agents designed to induce targeted protein degradation, thereby offering a unique approach to modulating protein levels in cells. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in drug discovery, and relevant case studies.

The primary function of this compound is to facilitate the formation of PROTACs by linking two distinct ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This dual-ligand approach enables the PROTAC to bring the target protein into proximity with the E3 ligase, leading to polyubiquitination and subsequent degradation via the proteasome.

Key Steps in Mechanism:

  • Ligand Binding : The first ligand binds specifically to a disease-relevant target protein.
  • Recruitment of E3 Ligase : The second ligand targets an E3 ubiquitin ligase.
  • Formation of Ternary Complex : The linker (this compound) connects both ligands, forming a ternary complex.
  • Ubiquitination and Degradation : The proximity allows for ubiquitination of the target protein, marking it for proteasomal degradation.

2. Applications in Drug Discovery

This compound is pivotal in developing PROTACs for various therapeutic areas, including oncology and neurodegenerative diseases. Its ability to effectively link ligands enhances the specificity and efficacy of protein degradation strategies.

Potential Applications:

  • Cancer Therapy : Targeting oncogenic proteins for degradation can reduce tumor growth.
  • Neurodegenerative Disorders : Degrading misfolded proteins associated with diseases like Alzheimer's can help restore cellular function.

3. Research Findings and Case Studies

Several studies highlight the effectiveness of this compound in synthesizing PROTACs with enhanced biological activity.

Case Study 1: Targeting BRD4

In a study investigating BRD4 degradation, researchers synthesized a PROTAC using this compound. The resulting compound demonstrated significant efficacy in degrading BRD4 in cancer cell lines, leading to reduced proliferation rates and increased apoptosis markers. The study concluded that PEG linkers improve solubility and bioavailability, enhancing therapeutic potential .

Case Study 2: Neurodegenerative Disease Models

Another research effort focused on utilizing this compound for targeting tau protein in Alzheimer's models. The PROTAC synthesized showed promising results in reducing tau levels within neuronal cells, suggesting potential for therapeutic intervention in tauopathies .

4. Data Table: Comparative Analysis of PROTACs

PROTAC CompoundTarget ProteinE3 LigaseBiological ActivityReference
PROTAC-BRD4BRD4CRBNHigh degradation
Tau-PROTACTauVHLSignificant reduction
Mal-PEG3-BocVarious OncogenesIAPEffective in vitro

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfanyl]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O6S/c1-16(2,3)22-15(17)5-6-19-11-13-23-14-12-21-10-9-20-8-7-18-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLJIRCPJBEEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCSCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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